7-Fluorobenzo[b]thiophene-6-carbaldehyde 7-Fluorobenzo[b]thiophene-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991326
InChI: InChI=1S/C9H5FOS/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-5H
SMILES:
Molecular Formula: C9H5FOS
Molecular Weight: 180.20 g/mol

7-Fluorobenzo[b]thiophene-6-carbaldehyde

CAS No.:

Cat. No.: VC17991326

Molecular Formula: C9H5FOS

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

7-Fluorobenzo[b]thiophene-6-carbaldehyde -

Specification

Molecular Formula C9H5FOS
Molecular Weight 180.20 g/mol
IUPAC Name 7-fluoro-1-benzothiophene-6-carbaldehyde
Standard InChI InChI=1S/C9H5FOS/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-5H
Standard InChI Key STLABWSKULXCOS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1C=CS2)F)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[b]thiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene moiety. Key substituents include:

  • Fluorine at position 7, which enhances lipophilicity and metabolic stability through electronegative effects .

  • Aldehyde at position 6, providing a reactive site for nucleophilic additions or condensations.

The molecular structure is validated by spectral data, including 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR}, which confirm the positions of substituents and the planarity of the fused ring system .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC9_9H5_5FOS
Molecular Weight180.20 g/mol
Melting Point255–258°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)2.1 (predicted)

The aldehyde group contributes to moderate polarity, while the fluorine atom increases hydrophobic interactions, as evidenced by computational studies .

Synthesis and Reaction Pathways

Cyclization of Thiophenols

A common method involves the annulation of 2-fluorothiophenol with acetylene derivatives under basic conditions. For example, air-promoted cyclization with alkynes yields substituted benzothiophenes, as demonstrated in recent protocols .

Representative Reaction:

2-Fluorothiophenol+AlkyneBase, DMF7-Fluorobenzo[b]thiophene-6-carbaldehyde\text{2-Fluorothiophenol} + \text{Alkyne} \xrightarrow{\text{Base, DMF}} \text{7-Fluorobenzo[b]thiophene-6-carbaldehyde}

Fluorination Strategies

Direct fluorination of preformed benzothiophenes using agents like N-fluorodibenzenesulfonimide (NFSI) introduces fluorine at position 7. Subsequent oxidation or formylation at position 6 completes the synthesis .

Functionalization Reactions

The aldehyde group undergoes diverse transformations:

  • Condensation with hydrazides to form acylhydrazones, a class of compounds with demonstrated antimicrobial activity .

  • Reduction to primary alcohols (e.g., using NaBH4_4) for solubility enhancement .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 7-fluorobenzo[b]thiophene-6-carbaldehyde exhibit potent activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) as low as 4 µg/mL . The fluorine atom enhances membrane penetration, while the aldehyde enables covalent interactions with bacterial enzymes .

HDAC Inhibition

Structural analogs of this compound have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer epigenetics. The aldehyde group may act as a zinc-binding motif, disrupting HDAC catalytic activity .

Applications in Drug Discovery

Antimicrobial Agents

The compound serves as a scaffold for developing novel antibiotics. For instance, acylhydrazone derivatives synthesized from this aldehyde demonstrate broad-spectrum activity against Gram-positive pathogens .

Anticancer Therapeutics

Fluorinated benzothiophenes are being explored for their ability to modulate apoptosis pathways. Preliminary studies indicate that 7-fluorobenzo[b]thiophene-6-carbaldehyde derivatives induce cell cycle arrest in leukemia cells .

Comparative Analysis of Related Compounds

CompoundMolecular FormulaKey Features
7-Fluorobenzo[b]thiophene-2-carboxylic acidC9_9H5_5FO2_2SCarboxylic acid group at position 2; HDAC inhibition
6-Fluorobenzo[b]thiopheneC8_8H5_5FSLacks aldehyde; lower reactivity
4-Fluorobenzo[b]thiophene-2-carbaldehydeC9_9H5_5FOSFluorine at position 4; distinct electronic effects

Future Directions

Optimization of Bioactivity

Structure-activity relationship (SAR) studies are needed to refine the antimicrobial and anticancer properties of this compound. Modifications at positions 3 and 4 could enhance target selectivity .

Scalable Synthesis

Developing continuous-flow reactors for large-scale production would address current limitations in yield (typically 50–70% in batch processes) .

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